![molecular formula C23H19BrN2O2 B8266767 4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B8266767.png)
4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide
Overview
Description
4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide is a useful research compound. Its molecular formula is C23H19BrN2O2 and its molecular weight is 435.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Synthesis Applications
- Bis-ionic liquid derivatives like 4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide have been identified as effective catalysts in the synthesis of novel benzoxazoles. This catalysis is notable for its solvent-free conditions, high yields, simplicity, mild conditions, and minimal environmental impact. The ionic liquid used in this process can be recovered and reused, enhancing the sustainability of the synthesis process. This application demonstrates the potential of such compounds in green chemistry and sustainable industrial practices (Nikpassand, Zare Fekri, & Farokhian, 2015).
Formation of Complex Structures
- The compound has been used in the synthesis of complex structures like azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines, highlighting its role in the creation of intricate molecular architectures. The processes involve reactions with various substances, leading to the formation of quaternary azolium salts and showcasing the versatility and potential of the compound in advanced chemical synthesis (Potikha, Turelyk, & Kovtunenko, 2011).
properties
IUPAC Name |
4-[7-(4-formylphenyl)-1,3-dimethylbenzimidazol-1-ium-4-yl]benzaldehyde;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N2O2.BrH/c1-24-15-25(2)23-21(19-9-5-17(14-27)6-10-19)12-11-20(22(23)24)18-7-3-16(13-26)4-8-18;/h3-15H,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONHILSFXOKNTQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C(C=CC(=C21)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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